An In-depth Technical Guide to Ethyl 2-butyl-2-cyanohexanoate
An In-depth Technical Guide to Ethyl 2-butyl-2-cyanohexanoate
This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-butyl-2-cyanohexanoate, a disubstituted cyanoacetate derivative. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its synthesis, spectral characteristics, reactivity, and potential applications.
Introduction and Nomenclature
Ethyl 2-butyl-2-cyanohexanoate is a quaternary α-cyano carbonyl compound, characterized by the presence of a nitrile group and an ester functional group attached to the same carbon atom, which is further substituted with two butyl chains. This structural feature makes it a sterically hindered and highly functionalized molecule with potential for diverse chemical transformations.
Systematic Identification:
| Identifier | Value |
| IUPAC Name | ethyl 2-butyl-2-cyanohexanoate[1] |
| CAS Number | 67105-41-3[1] |
| Molecular Formula | C₁₃H₂₃NO₂[1] |
| SMILES | CCCCC(CCCC)(C#N)C(=O)OCC[1] |
| InChIKey | WLLOYTIHTJTCCF-UHFFFAOYSA-N[1] |
Below is a 2D representation of the molecular structure of Ethyl 2-butyl-2-cyanohexanoate.
Caption: 2D Structure of Ethyl 2-butyl-2-cyanohexanoate.
Physicochemical Properties
The physicochemical properties of Ethyl 2-butyl-2-cyanohexanoate are summarized in the table below. These computed properties, primarily sourced from PubChem, provide essential information for handling, purification, and experimental design.
| Property | Value | Source |
| Molecular Weight | 225.33 g/mol | [1] |
| XLogP3-AA (LogP) | 4.2 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 9 | |
| Exact Mass | 225.172878976 g/mol | [1] |
| Monoisotopic Mass | 225.172878976 g/mol | [1] |
| Topological Polar Surface Area | 50.1 Ų | [1] |
| Heavy Atom Count | 16 |
Synthesis and Reactivity
Synthetic Approach
The synthesis of Ethyl 2-butyl-2-cyanohexanoate typically proceeds via the dialkylation of a malonic ester derivative, specifically ethyl cyanoacetate. This reaction is a classic example of carbanion chemistry, where the acidic α-proton of the cyanoacetate is abstracted by a base to form a stabilized enolate, which then acts as a nucleophile.
A plausible synthetic route, adapted from a similar synthesis described in the patent literature, is the one-pot reaction of ethyl cyanoacetate with two equivalents of an alkylating agent, such as bromobutane, in the presence of a suitable base like sodium ethoxide.
Caption: General workflow for the synthesis of Ethyl 2-butyl-2-cyanohexanoate.
Experimental Protocol (Illustrative):
The following is a generalized protocol based on the synthesis of related dialkylated cyanoacetates.
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Reaction Setup: To a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add ethyl cyanoacetate and an appropriate solvent (e.g., absolute ethanol or tetrahydrofuran).
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Base Addition: Prepare a solution of sodium ethoxide in ethanol. Add the base solution dropwise to the stirred solution of ethyl cyanoacetate at a controlled temperature (e.g., 0-10 °C) to facilitate the formation of the enolate.
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Alkylation: Add bromobutane dropwise to the reaction mixture. After the initial addition, the reaction is typically heated to reflux to ensure complete dialkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove inorganic salts and any remaining base.
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Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-butyl-2-cyanohexanoate.
Reactivity Profile
The reactivity of Ethyl 2-butyl-2-cyanohexanoate is dictated by its functional groups: the nitrile, the ester, and the quaternary α-carbon.
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Hydrolysis: The ester and nitrile groups can be hydrolyzed under acidic or basic conditions. Hydrolysis of the ester will yield the corresponding carboxylic acid, while hydrolysis of the nitrile can lead to either the amide or the carboxylic acid, depending on the reaction conditions.
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Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The ester can also be reduced to an alcohol.
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Decarboxylation: While the presence of the quaternary α-carbon makes some typical reactions of α-cyanoesters (like Knoevenagel condensation) impossible, the corresponding carboxylic acid (obtained after selective ester hydrolysis) could potentially undergo decarboxylation under certain conditions.
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Reactions of the Nitrile Group: The nitrile group can participate in various addition reactions, for example, with Grignard reagents to form ketones after hydrolysis.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of Ethyl 2-butyl-2-cyanohexanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments are not available in the searched literature, a general prediction of the ¹H and ¹³C NMR spectra can be made based on the structure.
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¹H NMR: The spectrum is expected to show signals for the ethyl group of the ester (a quartet and a triplet), and complex multiplets for the two butyl chains. The absence of a signal for an α-proton is a key diagnostic feature.
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¹³C NMR: The spectrum would display characteristic signals for the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), the quaternary α-carbon, and the carbons of the ethyl and butyl groups.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
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Nitrile (C≡N) stretch: A sharp, medium-intensity absorption is expected in the region of 2240-2260 cm⁻¹.
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Ester (C=O) stretch: A strong, sharp absorption is expected around 1735-1750 cm⁻¹.
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C-O stretch: An absorption in the region of 1000-1300 cm⁻¹ is also expected for the ester C-O bond.
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C-H stretch: Absorptions corresponding to the sp³ C-H bonds of the alkyl chains will be present in the 2850-3000 cm⁻¹ region.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined by high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the butyl chains.
Applications and Biological Activity
While specific applications for Ethyl 2-butyl-2-cyanohexanoate are not extensively documented, the broader class of substituted cyanoacetates and cyanoacrylates has garnered significant interest in various fields.
Potential in Drug Development
Substituted cyanoacetates are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological activities. The cyano and ester functionalities allow for a variety of chemical transformations to build more complex molecular architectures. For instance, cyanoacetamide derivatives have been investigated for their activity against cotton pests.[2] Furthermore, 2-cyanoacrylamide derivatives have been synthesized and evaluated as potential inhibitors of TAK1, a key enzyme in cellular signaling pathways, suggesting a role in cancer therapy.[3]
Agrochemical Research
Cyanoacrylate-based compounds have been explored for their herbicidal, insecticidal, and fungicidal properties.[4] The structural motif is present in some commercial herbicides. The specific dialkyl substitution pattern in Ethyl 2-butyl-2-cyanohexanoate could modulate its biological activity and selectivity, making it a candidate for screening in agrochemical discovery programs.
Other Industrial Applications
Cyanoacrylates are well-known for their use as adhesives. While Ethyl 2-butyl-2-cyanohexanoate is not a cyanoacrylate, its structural similarity to the precursors of these materials suggests that it could be a valuable building block in polymer and materials science. Dialkylated cyanoacetates can also be used as intermediates in the synthesis of dyes and pigments.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
Ethyl 2-butyl-2-cyanohexanoate is a highly functionalized organic molecule with a unique structural framework. Its synthesis via the dialkylation of ethyl cyanoacetate is a robust and scalable method. The presence of reactive nitrile and ester groups, combined with a sterically congested quaternary center, makes it a valuable intermediate for the synthesis of complex target molecules. While its specific applications are yet to be fully explored, the known biological activities of related cyano-compounds suggest potential for this molecule in drug discovery and agrochemical research. Further investigation into its reactivity, biological profile, and material properties is warranted to unlock its full potential.
References
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Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Ethyl 2-butyl-2-cyanohexanoate. (n.d.). PubChem. Retrieved from [Link]
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Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2020). ResearchGate. Retrieved from [Link]
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Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Ethyl 2-butyl-2-cyanohexanoate | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
